

Technical Support Center: Crystallization & Isolation of Oxan-4-yl Methanol

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Compound of Interest

Compound Name: {4-[Amino(phenyl)methyl]oxan-4-yl}methanol

CAS No.: 1909305-33-4

Cat. No.: B2418654

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Ticket ID: TCH-CRYST-PYR-04 Subject: Optimizing solvent selection for (tetrahydro-2H-pyran-4-yl)methanol Status: Open Assigned Specialist: Senior Application Scientist, Process Development

Executive Summary

You are likely encountering difficulties crystallizing oxan-4-yl methanol (CAS: 14774-37-9) because it is a low-melting solid or viscous liquid at room temperature (reported melting point range varies by purity, often <25°C).

The primary failure mode for this molecule is Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out," rather than nucleation.^[1] This guide provides a troubleshooting framework to overcome LLPS, select the correct solvent class based on Hansen Solubility Parameters (HSP), and optimize isolation yields.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: "I am trying to crystallize the compound, but it separates as a milky oil at the bottom of the flask. Why?"

Diagnosis: You are encountering the Metastable Miscibility Gap. This occurs when the anti-solvent is added too quickly or is too non-polar (e.g., pure Hexane/Heptane) relative to the polar alcohol moiety of the oxan-4-yl methanol. The system enters a region where it is thermodynamically more stable to split into two liquid phases (solvent-rich and solute-rich) rather than nucleate a solid.

Corrective Action:

- Stop Anti-solvent Addition: Do not add more non-polar solvent.
- Re-heat: Warm the mixture until the two liquid phases merge back into a single clear phase (the "Clear Point").
- Seed at the Cloud Point: Cool slowly. As soon as you see the faintest turbidity, add seed crystals (if available) or scratch the glass.
- Switch Solvent Class: If oiling persists, your solvent system has too high a polarity difference (). Switch to a "bridging" solvent like Isopropyl Acetate (IPAc) or MTBE, which can solubilize the alcohol but still allow precipitation at low temperatures.

Q2: "What is the optimal solvent system for this specific molecule?"

Recommendation: Oxan-4-yl methanol contains both a polar hydroxyl group (-CH₂OH) and a moderately polar ether ring. It requires a Class 3 solvent (low toxicity) that balances these domains.^[2]

Solvent System	Role	Pros	Cons
MTBE (Methyl tert-butyl ether)	Primary Solvent	Excellent solubility match; low boiling point (55°C) allows easy removal.	High solubility may require very low temps (-20°C) to precipitate.
IPAc (Isopropyl Acetate)	Primary Solvent	Good "middle ground" polarity. Less likely to cause oiling out than Toluene.	Higher boiling point; harder to dry.
Heptane	Anti-Solvent	Standard industry anti-solvent.	High Risk: Causes oiling out if used aggressively. Use only as a "drip" addition.
Toluene	Alternative	Good for azeotropic drying if water is present.	Class 2 solvent (toxicity concerns); harder to remove.

The "Golden" Protocol: Dissolve in 10 volumes of MTBE at RT. Cool to -20°C. If no crystals form, add Heptane dropwise very slowly while maintaining -20°C, stopping immediately if oil droplets appear.

Q3: "My material is liquid at Room Temperature. How do I handle this?"

Technical Insight: High-purity oxan-4-yl methanol has a melting point near ambient temperature. Small amounts of impurities (water, starting material) will depress the melting point significantly (colligative properties), keeping it liquid.

Workflow:

- Dry the Oil: Ensure water content is <0.5% w/w. Water acts as a potent solvent and MP depressant. Use azeotropic distillation with 2-MeTHF or Toluene.
- Melt Crystallization: If the purity is >90% but it's liquid:

- Cool the neat oil to -20°C .
- Scratch the side of the vessel or add a seed crystal.
- Once solidified, wash quickly with cold (-40°C) Heptane to remove surface impurities.

Part 2: Experimental Protocols

Protocol A: Low-Temperature Crystallization Screening

Use this protocol to determine the Metastable Zone Width (MSZW).

- Preparation: Weigh 500 mg of Oxan-4-yl methanol into a vial.
- Dissolution: Add MTBE in 100 μL increments at 25°C until dissolved. Record volume ().
- Cooling Ramp: Place in a programmable cryostat. Cool at a rate of $0.5^{\circ}\text{C}/\text{min}$ down to -20°C .
- Observation:
 - Clear: Solubility is too high. Evaporate 50% of solvent and retry.
 - Cloudy (Oil): LLPS detected. Re-heat and add 10% IPAc (co-solvent).
 - Cloudy (White): Nucleation. Hold temperature for 2 hours to allow growth.
- Isolation: Filter rapidly through a chilled frit. Wash with pre-chilled Heptane (-20°C).

Protocol B: Reactive Crystallization (Derivatization)

If the free alcohol refuses to crystallize due to low MP, convert it to a solid derivative for purification, then hydrolyze.

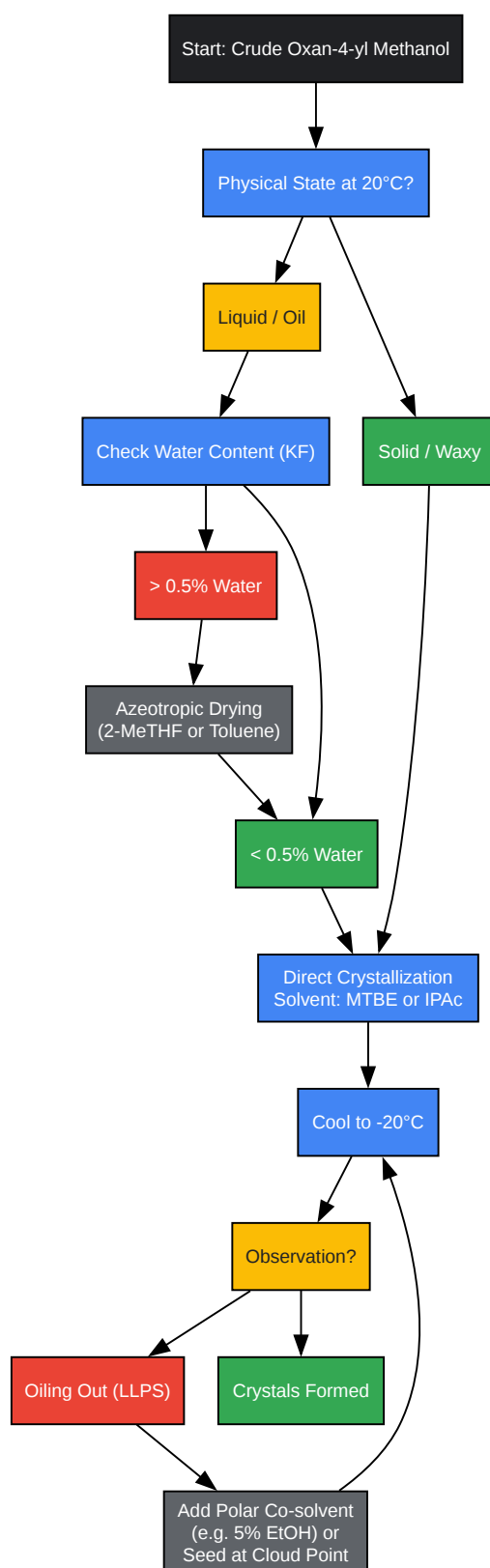
- Reaction: React crude oil with 3,5-Dinitrobenzoyl chloride (1.1 eq) and Pyridine in DCM.
- Crystallization: The resulting ester (3,5-dinitrobenzoate) is a high-melting solid that crystallizes easily from EtOH/Water.

- Purification: Recrystallize the ester to >99% purity.
- Hydrolysis: Saponify (NaOH/MeOH) to regenerate pure Oxan-4-yl methanol.

Part 3: Decision Logic & Workflows

Figure 1: Solvent Selection Decision Tree

This logic gate helps you avoid Oiling Out based on the physical state of your crude material.[3]

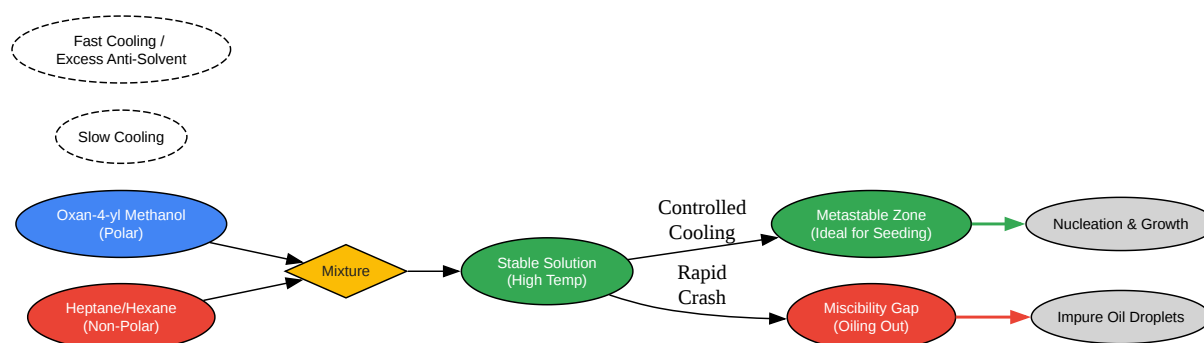


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Caption: Decision matrix for handling phase separation and solvent selection based on initial material state.

Figure 2: Troubleshooting the "Oiling Out" Phenomenon

Visualizing the thermodynamic trap of Liquid-Liquid Phase Separation.



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Caption: The thermodynamic pathway showing how rapid cooling or excess anti-solvent leads to oiling out instead of crystallization.

Part 4: Regulatory & Safety (ICH Q3C)

When selecting solvents for pharmaceutical intermediates, adherence to ICH Q3C (R8) guidelines is mandatory.

- Preferred (Class 3): MTBE, Isopropyl Acetate, Ethanol, Heptane. (PDE > 50 mg/day).[2]
- Limited (Class 2): Toluene, Methanol, THF.[3] (Usage must be justified by process capability to purge).
- Avoid (Class 1): Benzene, Carbon Tetrachloride.

Note: While THF is a good solvent for ether-alcohols, it is a Class 2 solvent and can form peroxides. 2-MeTHF is a greener, often Class 3 alternative (depending on specific regional guidelines) with better phase separation properties.

References

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